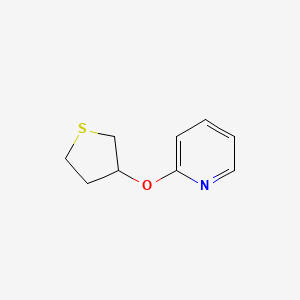
2-(Thiolan-3-yloxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Thiolan-3-yloxy)pyridine is a useful research compound. Its molecular formula is C9H11NOS and its molecular weight is 181.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structure of Metal Complexes
- Palladium Complexes: Research by Umakoshi et al. (1990) detailed the synthesis of dinuclear palladium(II) complexes using pyridine-2-thiol, exploring their structure and electrochemistry (Umakoshi et al., 1990).
- Coordination Chemistry: Kennedy and Lever (1972) studied the complexes of various pyridine thiols with metals like cobalt(II), nickel(II), and zinc(II), focusing on bonding through the sulfur atom (Kennedy & Lever, 1972).
Oxidation Reactions
- Thiol Oxidation: Samanta et al. (2016) demonstrated the efficient oxidation of thiols to disulfides in the presence of pyridin-2-yl derivatives in aqueous medium, highlighting its utility in metal-free conditions (Samanta et al., 2016).
Protein Thiolation and Biochemistry
- Protein-Protein Conjugation: Carlsson, Drevin, and Axén (1978) introduced a thiolation procedure for proteins using a derivative of pyridine-2-thiol, which has applications in protein biochemistry (Carlsson et al., 1978).
Applications in Material Science
- Polymer Microspheres: Li et al. (2019) synthesized thiol-containing polymer microspheres using a monomer derived from pyridine-2-thiol, which showed effective adsorption of Pb2+ in water, indicating its potential in environmental applications (Li et al., 2019).
Corrosion Inhibition
- Metal Corrosion Inhibition: Ansari, Quraishi, and Singh (2014) synthesized Schiff’s bases from pyridine derivatives and evaluated their efficacy as corrosion inhibitors for mild steel, demonstrating the practical applications in industrial settings (Ansari et al., 2014).
Safety and Hazards
Direcciones Futuras
A series of novel 3-(thiophen/thiazole-2-ylthio)pyridine derivatives were designed and synthesized as IGF-1R tyrosine kinase inhibitors. All the target compounds were tested for their IGF-1R kinase inhibitory activities and cytotoxicities against five cancer cell lines . This suggests that 2-(Thiolan-3-yloxy)pyridine and related compounds could have potential applications in the development of new anticancer agents.
Mecanismo De Acción
Target of Action
It’s worth noting that pyrimidine-based compounds, which are structurally similar to 2-(thiolan-3-yloxy)pyridine, are known to target vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Biochemical Pathways
It’s worth noting that pyrimidine-based compounds are known to inhibit the expression and activities of certain vital inflammatory mediators . This suggests that this compound might affect similar biochemical pathways, leading to downstream effects such as the reduction of inflammation.
Result of Action
It’s worth noting that pyrimidinamine derivatives, which share structural similarities with this compound, have shown excellent fungicidal activity . This suggests that this compound might have similar effects.
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Propiedades
IUPAC Name |
2-(thiolan-3-yloxy)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c1-2-5-10-9(3-1)11-8-4-6-12-7-8/h1-3,5,8H,4,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBWTFLSCNJZRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

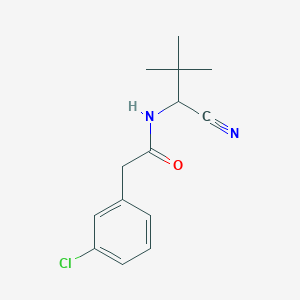
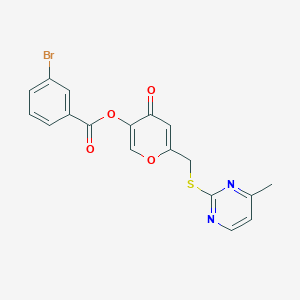
![N-(4-chlorophenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2371261.png)
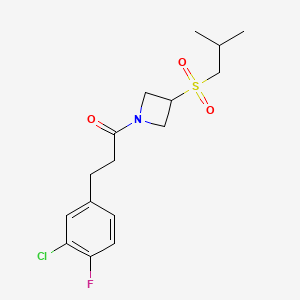
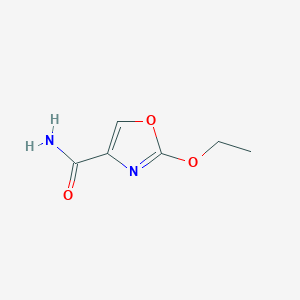

![1-(3-Chlorophenyl)-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine](/img/structure/B2371266.png)
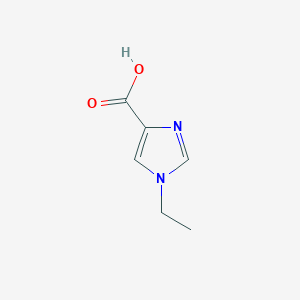
![5-[1-(difluoromethyl)-1H-imidazol-2-yl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B2371270.png)

![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylmorpholine-2-carboxylic acid](/img/structure/B2371273.png)
![methyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2371274.png)

